2-Amino-4-hydroxythiophene-3-carbonitrile
Overview
Description
Synthesis Analysis
Several methods for synthesizing thiophene derivatives have been reported. A catalyst-free combinatorial library synthesis of novel thiophene derivatives was achieved through a four-component reaction in water at ambient temperature, indicating a green chemistry approach . Another study reported a facile one-pot method for synthesizing 4-alkoxy-2-aminothiophene-3-carbonitriles using transesterification of trimethyl orthoacetate, which allowed for the introduction of diverse alkoxy substituents . A stereoselective synthesis method was also proposed for trans-isomers of 2-aminothiophene derivatives, involving base-catalyzed reactions . Additionally, a four-component reaction involving the Michael addition and the Gewald reaction was described, leading to diverse biologically active 2-aminothiophenes .
Molecular Structure Analysis
The molecular structure of these thiophene derivatives is crucial for their chemical properties and potential applications. One of the studies structurally characterized a specific thiophene derivative using X-ray diffraction analysis, providing insights into the stereochemistry of the synthesized compounds . The molecular structure can significantly influence the reactivity and interaction of these compounds with other molecules.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, leading to the formation of new compounds with potentially useful properties. For instance, the reaction of 2-aminothiophene-3-carbonitriles with heterocumulenes did not yield the expected products but instead formed substituted dithienopyrimido pyrimidinethiones and pyrimidinones . This unpredictability in chemical reactions highlights the complexity and the need for thorough investigation of the reactivity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure and the substituents present on the thiophene ring. For example, the mass spectra of new heterocycles were investigated to understand the main fragmentation routes of molecular ions of thiophene derivatives under electron and chemical ionization . The study of these properties is essential for the development of new materials and drugs, as it provides information on stability, reactivity, and compatibility with other substances.
Scientific Research Applications
Antitumor Applications
2-Amino-4-hydroxythiophene-3-carbonitrile has been utilized in the synthesis of novel antitumor agents. A study by Khalifa and Algothami (2020) developed new targets of 2-aminothiophene derivatives using Gewald methodology, which demonstrated significant antitumor activities against hepatocellular carcinoma and breast cancer cell lines (Khalifa & Algothami, 2020).
Material Synthesis and Optoelectronic Applications
Rodlovskaya and Vasnev (2019) synthesized a new 2-amino-4-ferrocenylthiophene-3-carbonitrile via Gewald reaction. The synthesized compound was then converted into Schiff bases, showing potential as precursors for new optoelectronic and magnetic materials (Rodlovskaya & Vasnev, 2019).
Corrosion Inhibition
5-(Phenylthio)-3H-pyrrole-4-carbonitriles, including derivatives of 2-amino-4-hydroxythiophene-3-carbonitrile, have been investigated as corrosion inhibitors for mild steel in acidic conditions. Verma et al. (2015) found that these compounds exhibit significant inhibition efficiency, acting as anodic type inhibitors (Verma et al., 2015).
Synthesis of Novel Compounds
A variety of novel compounds incorporating 2-amino-4-hydroxythiophene-3-carbonitrile have been synthesized for various applications. Rao et al. (2013) reported a facile method for the synthesis of 4-alkoxy-2-aminothiophene-3-carbonitriles, which could be utilized in further chemical studies (Rao et al., 2013).
Photophysical and Electrochemical Properties
Yildiz et al. (2017) explored thiophene-based imine compounds derived from 2-amino-4-hydroxythiophene-3-carbonitrile, focusing on their structural characterization and electrochemical and photophysical properties. This research opens avenues for the use of these compounds in various technological applications (Yildiz et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include wearing protective gloves and eye/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and seeking medical advice/attention if needed .
properties
IUPAC Name |
2-amino-4-hydroxythiophene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2OS/c6-1-3-4(8)2-9-5(3)7/h2,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSSHLOVHLENAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)N)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543494 | |
Record name | 2-Amino-4-hydroxythiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-hydroxythiophene-3-carbonitrile | |
CAS RN |
99580-50-4 | |
Record name | 2-Amino-4-hydroxy-3-thiophenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99580-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-hydroxythiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70543494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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